molecular formula C8H7F2NO3 B8056556 2-Amino-5-(difluoromethoxy)benzoic acid

2-Amino-5-(difluoromethoxy)benzoic acid

Cat. No.: B8056556
M. Wt: 203.14 g/mol
InChI Key: VKINKNMSRZCLAZ-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture Analysis

The molecular formula of 2-amino-5-(difluoromethoxy)benzoic acid is C₈H₇F₂NO₃ , with a molecular weight of 203.14 g/mol . The structure consists of a benzoic acid backbone substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a difluoromethoxy group (-OCF₂H). The difluoromethoxy moiety introduces significant electronegativity, influencing the compound’s electronic distribution and intermolecular interactions.

Key structural features include:

  • Planar aromatic ring : The benzene ring adopts a planar configuration, with substituents altering electron density.
  • Hydrogen-bonding capacity : The carboxylic acid (-COOH) and amino groups enable hydrogen bonding, affecting solubility and crystal packing.
  • Steric effects : The difluoromethoxy group’s bulkiness may hinder rotational freedom around the C-O bond.
Table 1: Molecular Descriptors
Property Value Source
Molecular formula C₈H₇F₂NO₃
Molecular weight 203.14 g/mol
CAS registry number 1108666-05-2
SMILES notation C1=CC(=C(C=C1OC(F)F)N)C(=O)O

Crystallographic Studies and Conformational Analysis

No direct X-ray crystallographic data for this compound is available in the provided sources. However, analogs such as 5-fluoro-2-formylbenzoic acid have been studied using X-ray diffraction, revealing that electron-withdrawing substituents like fluorine induce planar conformations and influence packing motifs. Computational modeling predicts that the difluoromethoxy group adopts a staggered conformation relative to the aromatic ring to minimize steric clashes, while the amino group participates in intramolecular hydrogen bonding with the carboxylic acid.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound is not explicitly provided, predictions based on structural analogs suggest:

  • ¹H NMR :
    • Aromatic protons adjacent to the difluoromethoxy group (H-4 and H-6) would resonate downfield (~7.5–8.0 ppm) due to electron withdrawal.
    • The amino proton signal (H-2) may appear as a broad singlet near 5.0 ppm.
  • ¹⁹F NMR : The difluoromethoxy group’s fluorine atoms would produce a triplet near -80 ppm due to coupling with each other (²J₆F-F ≈ 250 Hz).
Infrared (IR) Spectroscopy

Key absorption bands are anticipated as follows:

  • O-H stretch (carboxylic acid) : Broad peak ~2500–3000 cm⁻¹.
  • C=O stretch : Strong band ~1680–1720 cm⁻¹.
  • N-H bend (amine) : Medium intensity ~1600 cm⁻¹.
UV-Vis Spectroscopy

The conjugated π-system of the aromatic ring and electron-withdrawing groups would produce absorption maxima in the 260–280 nm range, typical of substituted benzoic acids.

Thermodynamic Stability and Phase Behavior

The compound exhibits moderate thermal stability, with decomposition likely above 200°C based on analogs. Phase behavior observations include:

  • Melting point : Not explicitly reported, but similar fluorinated benzoic acids (e.g., 2-amino-5-trifluoromethoxybenzoic acid) melt between 180–200°C.
  • Solubility : Limited solubility in water due to the hydrophobic difluoromethoxy group; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Table 2: Thermodynamic Properties of Structural Analogs
Compound Melting Point (°C) Solubility Profile
2-Amino-5-(trifluoromethoxy)benzoic acid 185–190 Soluble in DMSO, ethanol
Anthranilic acid (2-aminobenzoic acid) 144–146 Soluble in hot water

Properties

IUPAC Name

2-amino-5-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-4-1-2-6(11)5(3-4)7(12)13/h1-3,8H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKINKNMSRZCLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitro-5-(difluoromethoxy)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound .

Industrial Production Methods

Industrial production methods for 2-Amino-5-(difluoromethoxy)benzoic acid are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis , enabling the creation of complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo oxidation to form nitroso derivatives or be reduced to alcohol derivatives.

Biology

In biological research, 2-amino-5-(difluoromethoxy)benzoic acid is studied for its potential interactions with biological macromolecules. It can act as a probe to investigate enzyme activities and protein-ligand interactions. The compound's ability to form hydrogen bonds enhances its utility in studying molecular mechanisms in biological systems .

Medicine

The compound is being explored for therapeutic applications , particularly in drug development. Its derivatives may exhibit pharmacological activities that could lead to new treatments for various diseases. The specific interactions of this compound with biological targets can modulate enzyme activities, making it a candidate for further medicinal chemistry studies .

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its properties make it valuable in producing polymers, dyes, and agrochemicals. The compound's unique characteristics allow it to be tailored for specific industrial applications .

Case Studies

  • Biological Interaction Studies:
    A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, suggesting potential roles in metabolic regulation.
  • Drug Development:
    Research focused on synthesizing derivatives of this compound revealed promising pharmacological profiles against certain types of cancer cells. The derivatives exhibited selective cytotoxicity, indicating their potential as lead compounds for further development .
  • Industrial Applications:
    In a case study on polymer production, the incorporation of this compound into polymer matrices improved thermal stability and mechanical properties. This finding highlights its significance in materials science .

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets through its amino and difluoromethoxy functional groups. These interactions can influence various biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The biological and chemical properties of benzoic acid derivatives are heavily influenced by substituent positions and electronegativity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents Key Applications References
2-Amino-5-(difluoromethoxy)benzoic acid 1096835-84-5 C₈H₇F₂NO₃ 2-NH₂, 5-OCHF₂ Pharmaceutical intermediates
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 C₈H₈FNO₃ 4-NH₂, 2-F, 5-OCH₃ Drug development (e.g., kinase inhibitors)
2-Amino-5-fluorobenzoic acid - C₇H₆FNO₂ 2-NH₂, 5-F Crystallography studies
5-Amino-2,3-difluorobenzoic acid 874838-32-1 C₇H₅F₂NO₂ 5-NH₂, 2-F, 3-F Agrochemical intermediates
2-Amino-5-(methylsulfonyl)benzoic acid 90222-79-0 C₈H₉NO₄S 2-NH₂, 5-SO₂CH₃ Anti-inflammatory drug research

Physicochemical Properties

Electronegativity and Solubility:
  • Difluoromethoxy (-OCHF₂) : Enhances lipophilicity compared to methoxy (-OCH₃), improving membrane permeability in drug candidates .
  • Fluorine vs. Methylsulfonyl: Fluorine substituents (e.g., 5-F in 2-Amino-5-fluorobenzoic acid) increase metabolic stability, while methylsulfonyl groups (e.g., 5-SO₂CH₃) may enhance binding affinity to sulfonamide-sensitive enzymes .
Acidity (pKa):
  • The electron-withdrawing nature of -OCHF₂ and -F substituents lowers the pKa of the carboxylic acid group, increasing solubility in basic environments. For example, this compound is more acidic than its methoxy analog .

Biological Activity

2-Amino-5-(difluoromethoxy)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a difluoromethoxy substituent, which influence its interactions with biological targets and pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially affecting cell growth and apoptosis.
  • Modulation of Signaling Pathways : It can modulate signaling pathways such as those involved in inflammation and immune responses, which are crucial for various therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further research in infectious diseases.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Antiviral Properties

The compound has also been investigated for its antiviral effects. Studies indicate that it may inhibit viral replication through interaction with viral proteins or host cell factors, although specific mechanisms remain to be fully elucidated.

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as an antiproliferative agent. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of bacterial growth in several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential clinical applicability.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This study highlights the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Antiviral Activity

In another investigation, the antiviral properties of the compound were assessed against influenza virus strains. The results indicated that treatment with this compound significantly reduced viral titers in infected cell cultures, suggesting it may interfere with viral entry or replication processes.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-(difluoromethoxy)benzoic acid?

The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. For example, starting from a halogenated benzoic acid precursor (e.g., 5-hydroxy-2-aminobenzoic acid), the difluoromethoxy group can be introduced using difluoromethylation reagents like chlorodifluoromethane under basic conditions. Reaction optimization may require temperature control (e.g., 60–80°C) and catalysts such as copper(I) iodide to enhance regioselectivity .

Q. How can researchers characterize the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is commonly used for purity assessment. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve the difluoromethoxy group’s splitting patterns and aromatic proton environments. Mass spectrometry (LC-MS) further validates molecular weight (C₉H₉F₂NO₃, MW = 217.17 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound should be stored in a desiccator at –20°C to prevent hydrolysis of the difluoromethoxy group. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways. Monitor via HPLC for by-products like 5-hydroxy derivatives, which may form under acidic or humid conditions .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the electronic properties of the benzoic acid scaffold?

The electron-withdrawing nature of the difluoromethoxy group alters the aromatic ring’s electron density, which can be quantified via Hammett substituent constants (σₚ). Computational studies (DFT calculations) predict enhanced acidity of the carboxylic acid group compared to non-fluorinated analogs. Experimental validation includes potentiometric titration to measure pKa shifts .

Q. What strategies mitigate regiochemical challenges during functionalization of the aromatic ring?

Regioselective substitution at the 5-position can be achieved using directing groups (e.g., amino or nitro groups) to orient electrophilic attacks. For example, prior protection of the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during difluoromethoxy introduction. Post-functionalization deprotection under mild acidic conditions restores the free amine .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from rotational isomerism of the difluoromethoxy group or residual solvents. Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to stabilize conformers and acquire high-resolution spectra. For ambiguous peaks, 2D NMR techniques (COSY, HSQC) and X-ray crystallography (if crystalline) provide unambiguous assignments .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Given its structural similarity to bioactive benzoic acid derivatives, assays targeting cyclooxygenase (COX) inhibition or antimicrobial activity are relevant. Use enzyme-linked immunosorbent assays (ELISA) for COX-1/COX-2 inhibition profiling. For antimicrobial studies, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria can be performed, with solvent controls (e.g., DMSO <1% v/v) to avoid cytotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves parts-per-million (ppm) detection limits for impurities like unreacted precursors or halogenated by-products. Method validation should include spike-recovery experiments (90–110% recovery) and calibration curves using certified reference materials .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). Pharmacokinetic parameters like logP (lipophilicity) and polar surface area (PSA) can be optimized using QSAR models. In silico toxicity screening (e.g., ProTox-II) identifies potential hepatotoxicity or mutagenicity risks early in development .

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

Pilot-scale reactions should use flow chemistry to enhance heat and mass transfer, particularly for exothermic steps like difluoromethylation. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Final purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥97% purity for bulk batches .

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